Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate is a chemical compound with the molecular formula C13H14N2O4 and a molecular weight of 262.26 g/mol. It is classified as an oxadiazole derivative, which is known for its diverse biological activities, particularly in the realm of medicinal chemistry. This compound is primarily utilized in scientific research, especially in studies related to anti-infective agents due to its potential therapeutic properties.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem. Its purity is typically around 95%, making it suitable for laboratory applications and research purposes .
Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate falls under the category of organic compounds, specifically those containing oxadiazole rings. Oxadiazoles are five-membered heterocycles that incorporate nitrogen and oxygen atoms, contributing to their unique chemical properties and biological activities.
The synthesis of methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate typically involves the cyclization of benzophenone hydrazide or other suitable precursors. A common approach includes:
The synthesis may require specific conditions such as temperature control and the use of solvents like tetrahydrofuran or methanol. Purification steps often involve column chromatography to ensure the isolation of the target compound in high purity .
The molecular structure of methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate features a benzoate moiety connected to an oxadiazole ring via a methoxy group. The structural representation can be depicted as follows:
The compound's InChI key is DTTHBEMHBVMWHR-UHFFFAOYSA-N, and its canonical SMILES representation is CCC1=NC(=NO1)COC2=CC=C(C=C2)C(=O)O. These identifiers facilitate its identification in chemical databases .
Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate can undergo various chemical reactions typical for esters and oxadiazoles:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to facilitate further synthetic transformations .
Compounds featuring a 1,2,4-oxadiazole moiety have been recognized for their anti-infective properties. The mechanism of action is believed to involve:
Research indicates that oxadiazoles exhibit significant antibacterial and antiviral activities, suggesting that methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate may share these properties.
Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate is typically a solid at room temperature with good solubility in organic solvents such as methanol and dichloromethane.
The compound is stable under normal laboratory conditions but may be sensitive to strong acids or bases during hydrolysis reactions. Its reactivity profile is influenced by both the ester functional group and the oxadiazole ring .
Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate serves various scientific purposes:
This detailed analysis highlights the significance of methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate in scientific research and its potential applications in medicinal chemistry.
The construction of the 1,2,4-oxadiazole ring represents the foundational step in synthesizing methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate. Conventional thermal cyclization methods require prolonged heating at elevated temperatures (100-140°C), often leading to diminished yields (50-65%) due to decomposition of thermally sensitive intermediates or substituents [2] [4]. A transformative advancement emerged with the development of room-temperature cyclization methodologies using tetrabutylammonium fluoride (TBAF) as a catalyst or stoichiometric base. This approach enables efficient cyclodehydration of O-acylamidoxime precursors in anhydrous THF or acetonitrile, typically completing within 1-16 hours at ambient temperature with significantly improved yields (75-95%) [2].
The mechanism proceeds through a fluoride-mediated pathway wherein TBAF generates a reactive intermediate that undergoes spontaneous cyclization. This method demonstrates exceptional functional group tolerance, accommodating acid-sensitive groups that would decompose under classical thermal conditions. The optimized protocol involves sequential O-acylation of 3-(hydroxyimino)pentanamide (ethyl-substituted amidoxime) with chloroacetyl chloride, followed by TBAF-catalyzed ring closure (0.1-1.4 equivalents) to form the 5-ethyl-3-(chloromethyl)-1,2,4-oxadiazole core [2]. Alternative cyclization agents include cesium carbonate in DMSO, though with reduced efficiency for sterically hindered substrates. Microwave-assisted cyclization on silica-supported systems has recently emerged as a rapid alternative (5-15 minutes), achieving comparable yields to TBAF methods while significantly reducing reaction times [5].
Table 1: Performance Comparison of Oxadiazole Cyclization Methods
Cyclization Method | Reaction Conditions | Time | Yield Range | Key Advantages |
---|---|---|---|---|
Thermal | 110-140°C, DMF | 6-8 hours | 65-75% | Simple equipment |
TBAF-Catalyzed | RT, anhydrous THF | 1-16 hours | 85-95% | Ambient temperature, sensitive group compatibility |
Microwave-Assisted | MW, 100-120°C, silica support | 5-15 minutes | 80-90% | Extremely rapid, high throughput |
Cs₂CO₃/DMSO | RT, DMSO | 4-6 hours | 70-85% | Air-stable catalyst |
Following oxadiazole ring formation, the introduction of the methoxy-benzoate moiety requires precise alkoxy-ether linkage formation and esterification control. The most efficient synthetic route involves nucleophilic displacement where 3-(chloromethyl)-5-ethyl-1,2,4-oxadiazole reacts with methyl 4-hydroxybenzoate under mild basic conditions. Optimization studies reveal potassium carbonate in acetone (50-60°C, 8-10 hours) provides superior yields (60-70%) compared to stronger bases like sodium hydride, which promote oxadiazole decomposition [4] [7]. The reaction exhibits regioselective specificity for O-alkylation over N-alkylation due to the greater nucleophilicity of the phenolic oxygen versus the oxadiazole nitrogens.
Alternative pathways employ pre-functionalized building blocks wherein the benzoic acid moiety is esterified after ether linkage formation. This approach utilizes 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid, which undergoes efficient Fisher esterification (H₂SO₄ catalyst, methanol reflux) or carbodiimide-mediated coupling (DCC/DMAP, room temperature). The latter method proves essential for acid-sensitive derivatives, achieving >90% conversion without disturbing the oxadiazole core [9]. Critical parameter optimization has established that maintaining anhydrous conditions during alkylation prevents hydrolysis of the oxadiazole ring, while controlled stoichiometry (1.2 equivalents of methyl 4-hydroxybenzoate relative to chloromethyl oxadiazole) minimizes di-alkylation byproducts.
Table 2: Alkylation and Esterification Methods for Target Compound Synthesis
Synthetic Strategy | Key Reagents/Conditions | Yield | Critical Parameters |
---|---|---|---|
Direct Alkylation of Methyl 4-Hydroxybenzoate | K₂CO₃, acetone, 50-60°C | 60-70% | Anhydrous conditions, stoichiometric control |
Post-Alkylation Esterification | DCC/DMAP, RT or H₂SO₄/MeOH reflux | 85-95% | Acid-sensitive substrates require carbodiimide method |
One-Pot Alkylation-Esterification | K₂CO₃ (alkylation) then CH₂N₂ (esterification) | 55-65% | Requires rapid workup to prevent diazomethane side reactions |
Achieving precise substitution patterns on the 1,2,4-oxadiazole ring demands sophisticated catalytic control, particularly for introducing the ethyl group at the C5 position. The direct cyclization approach using ethyl-substituted amidoximes represents the most regioselective pathway, as the substituent position is predetermined before ring formation [2] [10]. Catalytic innovation focuses on transition metal-mediated systems that enable late-stage functionalization of pre-formed oxadiazoles, though this remains challenging due to the heterocycle's electron-deficient nature.
Palladium catalysts, particularly Pd(PPh₃)₄ with copper(I) iodide co-catalyst, facilitate Sonogashira coupling at the C3 position of 5-ethyl-3-iodo-1,2,4-oxadiazole intermediates, enabling access to alkynylated derivatives without ring degradation [10]. For C-H functionalization, rhodium(III) complexes such as [Cp*RhCl₂]₂ with silver additives demonstrate moderate efficacy in directing ortho-arylation of 3-aryloxadiazoles, though these methods have not yet been applied specifically to ethyl-substituted variants. The inherent regiochemical preference of the oxadiazole ring system favors electrophilic attack at C5 over C3, allowing selective bromination (NBS, CCl₄) of the ethyl-bearing carbon when stoichiometrically controlled. However, this approach requires careful optimization to prevent di-bromination and is incompatible with acid-sensitive functional groups.
Recent innovations have addressed the environmental footprint of methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate synthesis through solvent reduction strategies and energy-efficient processes. The implementation of microwave-assisted continuous flow technology integrates the cyclocondensation and alkylation steps, reducing total synthesis time from 24+ hours to under 30 minutes while improving atom economy (from 45% to 72%) and eliminating intermediate purification [5]. Solvent selection plays a crucial role, with cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) emerging as greener alternatives to traditional DMF and DCM, enabling efficient catalyst recycling and reducing waste generation.
Solid-supported synthesis represents another significant advancement, where silica-immobilized reagents facilitate the key cyclization step under microwave irradiation. This approach minimizes solvent consumption by 80% compared to solution-phase methods while providing excellent yields (85-90%) and simplifying product isolation through filtration [5]. Additionally, catalytic reaction telescoping combines the O-acylation and cyclodehydration steps using TBAF in a single reaction vessel, eliminating the need for isolation of potentially unstable O-acylamidoxime intermediates. Process mass intensity (PMI) analysis reveals these integrated approaches reduce total waste generation from approximately 1200 L/kg in classical routes to under 300 L/kg, significantly improving the environmental profile without compromising yield or purity.
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2